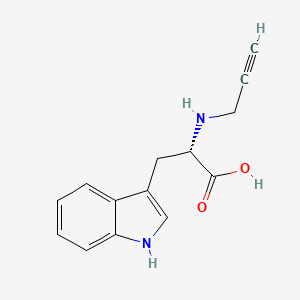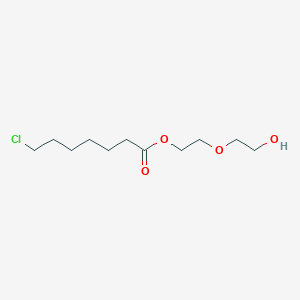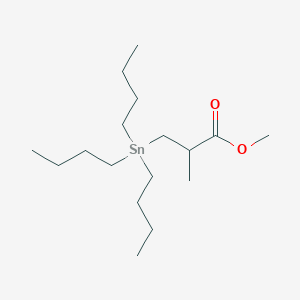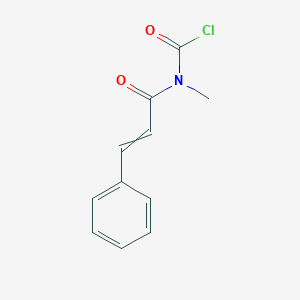![molecular formula C15H30N2O B14649584 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one CAS No. 53860-60-9](/img/structure/B14649584.png)
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one is an organic compound with the molecular formula C15H30N2O . It contains 30 hydrogen atoms, 15 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is characterized by its unique structure, which includes a hydrazinyl group and a ketone functional group.
Preparation Methods
The synthesis of 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one involves several steps. One common method includes the reaction of a suitable hydrazine derivative with an appropriate ketone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the synthesis process. The crude product is often purified through recrystallization or distillation to achieve the required purity levels for further applications .
Chemical Reactions Analysis
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one include other hydrazinyl derivatives and ketones. Some examples are:
- 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]nonan-2-one
- 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]decan-2-one
- 3-[1-(2,2-Dimethylhydrazinyl)ethylidene]dodecan-2-one
These compounds share similar structural features but differ in the length of the carbon chain, which can influence their chemical properties and reactivity. The uniqueness of this compound lies in its specific carbon chain length and the presence of the hydrazinyl and ketone functional groups, which contribute to its distinct chemical behavior and applications .
Properties
CAS No. |
53860-60-9 |
|---|---|
Molecular Formula |
C15H30N2O |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
3-[1-(2,2-dimethylhydrazinyl)ethylidene]undecan-2-one |
InChI |
InChI=1S/C15H30N2O/c1-6-7-8-9-10-11-12-15(14(3)18)13(2)16-17(4)5/h16H,6-12H2,1-5H3 |
InChI Key |
FMZBLFMOQLTKBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=C(C)NN(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine](/img/structure/B14649515.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylmethyl)thio]methyl]-](/img/structure/B14649525.png)

![8-Azabicyclo[3.2.1]oct-6-ene-8-carboxylic acid, 3-oxo-, methyl ester](/img/structure/B14649547.png)

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-5-methyl-, iodide](/img/structure/B14649555.png)
![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)

![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)

![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene](/img/structure/B14649602.png)

